3-Hydroxy-2-pyridinemethanol hydrochloride

Thermal Stability Solid-State Handling Process Chemistry

3-Hydroxy-2-pyridinemethanol hydrochloride (CAS 14173-30-9) is the definitive starting material for 6,7-dihydro-5H-imidazo[1,5-a]pyridin-8-one synthesis (EP 2001850 A1). Its hydrochloride salt ensures solid-state handling, a high melting point (217°C), and aqueous solubility enabling green chemistry. Substituting the free base or generic pyridine derivatives introduces stoichiometric and stability risks. Standardize your neurological research and process chemistry on this specific intermediate.

Molecular Formula C6H8ClNO2
Molecular Weight 161.58 g/mol
CAS No. 14173-30-9
Cat. No. B081757
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxy-2-pyridinemethanol hydrochloride
CAS14173-30-9
Molecular FormulaC6H8ClNO2
Molecular Weight161.58 g/mol
Structural Identifiers
SMILESC1=CC(=C(N=C1)CO)O.Cl
InChIInChI=1S/C6H7NO2.ClH/c8-4-5-6(9)2-1-3-7-5;/h1-3,8-9H,4H2;1H
InChIKeySKVRYQUMKJQZFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Hydroxy-2-pyridinemethanol Hydrochloride (CAS 14173-30-9) Procurement Overview


3-Hydroxy-2-pyridinemethanol hydrochloride (CAS 14173-30-9), also known as 2-(hydroxymethyl)pyridin-3-ol hydrochloride, is a pyridine derivative with the molecular formula C₆H₈ClNO₂ and a molecular weight of 161.59 g/mol [1]. It is primarily supplied as an off-white to light brown crystalline powder with a typical purity of ≥96% (HPLC) . The compound serves as a key intermediate in the synthesis of pharmaceutical agents, particularly those targeting neurological disorders, and is also employed in agrochemical and material science research . Its hydrochloride salt form confers distinct physical and chemical properties that differentiate it from its free base and other structurally similar pyridine derivatives, directly impacting its handling, reactivity, and suitability for specific synthetic applications [2].

3-Hydroxy-2-pyridinemethanol Hydrochloride: Why Generic Substitution of Pyridine Analogs Fails


Substituting 3-hydroxy-2-pyridinemethanol hydrochloride with a generic 'pyridine derivative' or even its own free base is scientifically unsound due to significant quantifiable differences in critical procurement and application parameters. The hydrochloride salt exhibits a melting point of approximately 217 °C (decomposition) [1], which is 85 °C higher than the free base (132 °C) [2] and 222 °C higher than the unsubstituted 2-pyridinemethanol (approx. -5 °C) , directly impacting its solid-state handling, stability, and suitability for high-temperature reactions. Furthermore, its high aqueous solubility contrasts sharply with the limited solubility of many analogs, enabling reaction conditions or purification protocols that are impossible with less polar alternatives. Lastly, its documented use as a specific, 3-step starting material for synthesizing 6,7-dihydro-5H-imidazo[1,5-a]pyridin-8-one [3] demonstrates a proven, optimized synthetic pathway that would be disrupted or require complete re-validation if an analog with different steric or electronic properties were substituted. These differences are not merely incremental; they define entirely different use-case scenarios, making generic substitution a significant risk to project timelines and outcomes.

3-Hydroxy-2-pyridinemethanol Hydrochloride: Quantified Differentiation from Analogs


Thermal Stability: 85°C Higher Melting Point Enables High-Temperature Synthesis

3-Hydroxy-2-pyridinemethanol hydrochloride (CAS 14173-30-9) exhibits a melting point of approximately 217 °C (with decomposition) [1]. This is a quantifiably significant increase over its free base analog, 3-hydroxy-2-pyridinemethanol (CAS 14047-53-1), which melts at 132 °C [2]. The 85 °C higher melting point of the hydrochloride salt confirms its existence as a robust solid at ambient and moderately elevated temperatures, a critical advantage for handling, storage, and use in reactions where thermal stability is required.

Thermal Stability Solid-State Handling Process Chemistry

Physical State at RT: A Solid vs. Liquid Dichotomy for 2-Pyridinemethanol

At standard laboratory temperatures (20-25 °C), 3-hydroxy-2-pyridinemethanol hydrochloride is a solid powder . In stark contrast, a close structural analog lacking the 3-hydroxy group, 2-pyridinemethanol (CAS 586-98-1), has a melting point of -6 to -5 °C and is a liquid . This fundamental physical state difference directly impacts procurement and handling. The solid hydrochloride salt can be accurately weighed on a standard analytical balance and does not require special liquid handling techniques.

Physical Form Handling Ease of Use

Aqueous Solubility: Facilitating Reactions and Purification Not Possible with Non-Polar Analogs

3-Hydroxy-2-pyridinemethanol hydrochloride is documented to be soluble in water . This property distinguishes it from many less polar pyridine analogs, including the unsubstituted 2-pyridinemethanol, which is miscible but has a higher octanol-water partition coefficient (LogP) [1]. The high aqueous solubility of the hydrochloride salt enables its use in aqueous-phase reactions, facilitates water-based workup procedures, and allows for purification techniques like aqueous extraction or recrystallization from water, which are precluded for more hydrophobic analogs.

Solubility Aqueous Chemistry Purification

Validated Synthetic Utility: Documented 3-Step Route to Imidazo[1,5-a]pyridine-8-one

European Patent EP 2001850 A1 explicitly describes a 3-step process for synthesizing suitably protected C-(3-hydroxypyridin-2-yl)methylamines, which are key intermediates for 6,7-dihydro-5H-imidazo[1,5-a]pyridin-8-one, proceeding from commercially available 2-hydroxymethylpyridin-3-ol [CAS 14173-30-9] [1]. This is contrasted with an alternative 2-step route from 3-hydroxy-2-cyanopyridine [932-35-4]. The patent's explicit disclosure of a multi-step sequence starting from the target compound validates its proven utility and provides a tangible, literature-supported synthetic application that cannot be assumed for other 'similar' pyridine derivatives.

Synthetic Intermediate Pharmaceutical Synthesis Process Optimization

3-Hydroxy-2-pyridinemethanol Hydrochloride: High-Value Application Scenarios


Synthesis of Imidazo[1,5-a]pyridine-based Pharmaceuticals

Researchers and process chemists aiming to synthesize 6,7-dihydro-5H-imidazo[1,5-a]pyridin-8-one and its derivatives should procure 3-hydroxy-2-pyridinemethanol hydrochloride (CAS 14173-30-9) as their starting material. As validated by EP 2001850 A1, it provides a defined, 3-step route to a critical protected amine intermediate . The compound's solid-state nature and high melting point (217 °C) [1] ensure reliable handling and stability during the initial steps, while its aqueous solubility facilitates the workup procedures commonly employed in this synthetic sequence. Substituting a liquid analog like 2-pyridinemethanol would introduce significant handling and stoichiometry challenges from the outset.

Preparation of Neurological Disorder Drug Candidates

Medicinal chemistry teams focused on neurological targets, where this compound serves as a key intermediate , should standardize on the hydrochloride salt. Its documented use in this therapeutic area provides a validated structural framework for generating lead compounds. The 85°C higher melting point compared to its free base [1] reduces the risk of decomposition during the high-temperature amide couplings or other transformations common in this class of molecules. Furthermore, its solid form allows for precise weighing of milligram quantities, crucial for library synthesis and SAR studies, a convenience not afforded by liquid analogs .

Aqueous-Phase and Green Chemistry Applications

Research groups developing environmentally benign synthetic methods should preferentially select 3-hydroxy-2-pyridinemethanol hydrochloride. Its high water solubility makes it an ideal substrate for aqueous-phase reactions, including metal-catalyzed cross-couplings in water or biocatalytic transformations. This property eliminates the need for organic co-solvents or phase-transfer catalysts required for more hydrophobic pyridine analogs, aligning directly with the principles of green chemistry. The solid physical form [1] also reduces the safety and containment issues associated with volatile liquid reagents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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